2,2',2''-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline)
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Overview
Description
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is a trivalent hapten, which means it can bind to antibodies but cannot elicit an immune response on its own. This compound is known for its ability to aggregate with monoclonal anti-2,4-DNP IgG (IgGDNP), making it useful in various scientific research applications .
Preparation Methods
The synthesis of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves multiple steps, including the conjugation of 2,4-dinitroaniline to a lysine derivative, followed by the attachment of the resulting compound to a trivalent scaffold. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Chemical Reactions Analysis
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Aggregation: The compound can aggregate with monoclonal antibodies, forming stable complexes
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study hapten-antibody interactions.
Biology: Employed in immunoassays to detect the presence of specific antibodies.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the development of diagnostic kits and biosensors
Mechanism of Action
The mechanism of action of 2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) involves its ability to bind to specific antibodies, forming stable complexes. The molecular targets include monoclonal anti-2,4-DNP IgG antibodies, and the pathways involved include the aggregation of these antibodies into bicyclic trimers .
Comparison with Similar Compounds
2,2’,2’'-Nitrilotris(NH-EG8-Lys-2,4-dinitroaniline) is unique due to its trivalent structure, which allows it to form stable complexes with antibodies. Similar compounds include:
2,4-Dinitrophenyl-L-lysine: A monovalent hapten that can bind to antibodies but does not form stable complexes.
2,4-Dinitrophenyl-L-lysine-polyethylene glycol: A divalent hapten with limited ability to form stable complexes compared to the trivalent structure
This compound’s trivalent nature makes it particularly useful in applications requiring strong and stable antibody binding.
Properties
Molecular Formula |
C99H162N16O48 |
---|---|
Molecular Weight |
2344.4 g/mol |
IUPAC Name |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[bis[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[1-carboxy-5-(2,4-dinitroanilino)pentyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C99H162N16O48/c116-91(106-85(97(122)123)7-1-4-19-100-82-13-10-79(110(128)129)73-88(82)113(134)135)16-25-140-31-37-146-43-49-152-55-61-158-67-70-161-64-58-155-52-46-149-40-34-143-28-22-103-94(119)76-109(77-95(120)104-23-29-144-35-41-150-47-53-156-59-65-162-71-68-159-62-56-153-50-44-147-38-32-141-26-17-92(117)107-86(98(124)125)8-2-5-20-101-83-14-11-80(111(130)131)74-89(83)114(136)137)78-96(121)105-24-30-145-36-42-151-48-54-157-60-66-163-72-69-160-63-57-154-51-45-148-39-33-142-27-18-93(118)108-87(99(126)127)9-3-6-21-102-84-15-12-81(112(132)133)75-90(84)115(138)139/h10-15,73-75,85-87,100-102H,1-9,16-72,76-78H2,(H,103,119)(H,104,120)(H,105,121)(H,106,116)(H,107,117)(H,108,118)(H,122,123)(H,124,125)(H,126,127) |
InChI Key |
SDESPTXIMGVOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CN(CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)CC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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